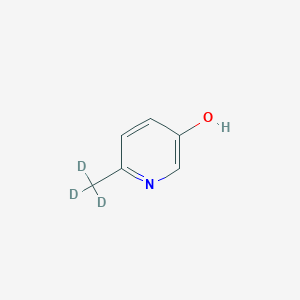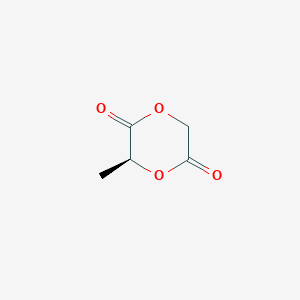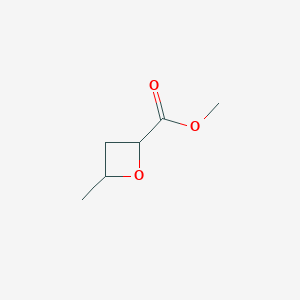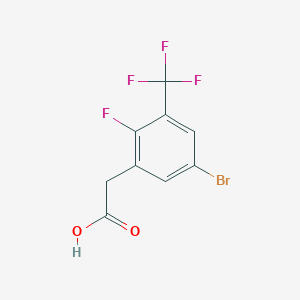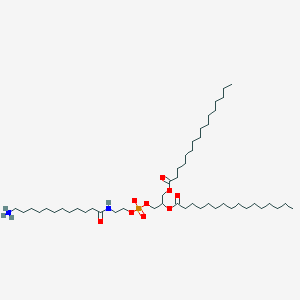
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is a phospholipid, a type of lipid molecule that is a major component of cell membranes. This compound is known for its role in forming the lipid bilayer that surrounds cells, providing structural integrity and playing a crucial role in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the phospholipid .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced purification techniques such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in signaling pathways.
Reduction: Reduction reactions can modify the functional groups on the phospholipid, altering its properties.
Substitution: Substitution reactions can introduce different functional groups, potentially changing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce lipid peroxides, while substitution reactions can yield modified phospholipids with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) has numerous applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Plays a role in cell membrane structure and function, making it a valuable tool in cellular biology research.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form liposomes.
Industry: Utilized in the formulation of various cosmetic and pharmaceutical products
Wirkmechanismus
The mechanism of action of 1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) involves its integration into cell membranes, where it interacts with other lipids and proteins. This interaction helps maintain membrane fluidity and integrity, facilitating various cellular processes such as signaling and transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine: Similar in structure but lacks the dodecanylamine group.
1,2-Dimyristoyl-SN-glycero-3-phosphoethanolamine: Contains shorter fatty acid chains.
1,2-Distearoyl-SN-glycero-3-phosphoethanolamine: Contains longer fatty acid chains
Uniqueness
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is unique due to the presence of the dodecanylamine group, which can influence its interaction with other molecules and its behavior in biological systems. This makes it particularly useful in specialized applications such as targeted drug delivery .
Eigenschaften
Molekularformel |
C49H97N2O9P |
|---|---|
Molekulargewicht |
889.3 g/mol |
IUPAC-Name |
2-(12-azaniumyldodecanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C49H97N2O9P/c1-3-5-7-9-11-13-15-17-19-23-27-31-35-39-48(53)57-44-46(60-49(54)40-36-32-28-24-20-18-16-14-12-10-8-6-4-2)45-59-61(55,56)58-43-42-51-47(52)38-34-30-26-22-21-25-29-33-37-41-50/h46H,3-45,50H2,1-2H3,(H,51,52)(H,55,56) |
InChI-Schlüssel |
MFAZBSZBKVFZAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


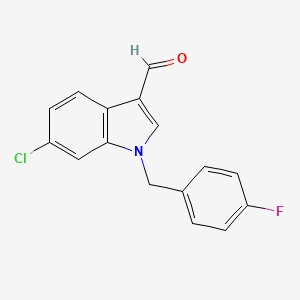
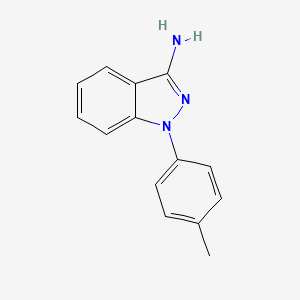
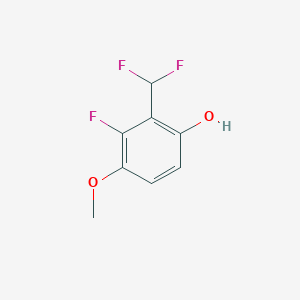
![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)
